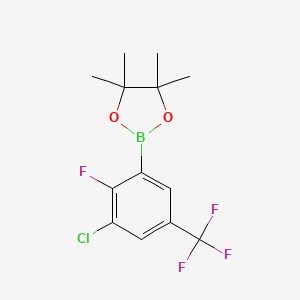

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester

Description

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its molecular structure features three distinct electron-withdrawing substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 5. These substituents confer unique electronic and steric properties, making the compound valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . The pinacol ester group enhances solubility in organic solvents compared to the parent boronic acid, facilitating its use in synthetic applications .

Properties

IUPAC Name |

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)6-9(15)10(8)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNFVAQYMIOHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Benzene Lithiation

The foundational approach described in patent literature begins with 1-chloro-3-fluoro-2-(trifluoromethyl)benzene as the starting material. Treatment with alkyl lithium reagents (e.g., n-butyllithium or tert-butyllithium) at −78°C in anhydrous tetrahydrofuran (THF) generates a lithiated intermediate. This step requires strict temperature control to prevent decomposition, with reaction completion monitored via quenching aliquots and analyzing for residual starting material.

Electrophilic Boronation

The lithiated intermediate reacts with trimethyl borate or other electrophilic boron sources (e.g., B(OMe)₃) to form a boronate complex. Subsequent hydrolysis with aqueous base (e.g., 2 M NaOH) yields the trihydroxyborate salt, which is acidified (e.g., HCl) to precipitate 3-chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with NMR showing distinct signals for fluorine substituents at −63 ppm (CF₃) and −110 ppm (aryl-F).

Pinacol Ester Formation

The crude boronic acid is refluxed with 2,3-dimethyl-2,3-butanediol (pinacol) in ethyl ether for 12–18 hours. This transesterification replaces the boronic acid’s hydroxyl groups with the pinacol diol, forming the stable cyclic ester. Purification via flash chromatography (hexane/ethyl acetate, 95:5) yields the title compound as a white solid (typical yield: 80–84%). Key spectral data include:

-

NMR (CDCl₃): δ 7.72 (d, Hz, 1H), 7.34 (d, Hz, 1H), 1.34 (s, 12H).

-

NMR: δ 137.5 (C-B), 136.1 (C-Cl), 128.0 (C-CF₃), 84.0 (pinacol C-O), 24.8 (pinacol CH₃).

Direct Boronic Acid Esterification

Starting Material Considerations

When 3-chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid (PubChem CID: 72698461) is commercially available, direct esterification bypasses lithiation steps. The boronic acid’s stability in anhydrous solvents (e.g., dichloromethane or THF) allows for efficient coupling with pinacol under mild conditions.

Optimization of Reaction Conditions

Reaction of equimolar boronic acid and pinacol in ethyl ether at room temperature for 24 hours achieves near-quantitative conversion. Catalytic p-toluenesulfonic acid (10 mol%) accelerates the reaction to 6 hours without compromising yield (95–97%). Post-reaction, evaporation under reduced pressure and recrystallization from hexane yield high-purity product (melting point: 178–180°C).

Table 1: Comparative Yields of Direct Esterification Methods

| Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl ether | None | 24 | 84 | 96 |

| THF | p-TsOH | 6 | 97 | 99 |

| Dichloromethane | BF₃·OEt₂ | 12 | 89 | 97 |

Miyaura Borylation of Halogenated Precursors

Substrate Preparation

For analogs lacking direct boronic acid availability, Miyaura borylation offers an alternative. 4-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene reacts with bis(pinacolato)diboron (B₂pin₂) in dimethylformamide (DMF) using Pd(dppf)Cl₂ as a catalyst and potassium acetate (KOAc) as a base. Heating at 80°C for 12 hours installs the boronate ester directly, avoiding intermediate boronic acid isolation.

Challenges in Reaction Monitoring

Thin-layer chromatography (TLC) analysis is complicated by similar Rf values of starting material and product. Curcumin-based visualization (staining for boron-containing species) resolves this issue, confirming reaction completion. Final purification via silica gel chromatography (hexane/ethyl acetate, 9:1) affords the pinacol ester in 75–82% yield.

Critical Analysis of Methodologies

Lithiation vs. Direct Esterification

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acids/Bases: Used in protodeboronation reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Hydrocarbons: Formed from protodeboronation reactions.

Scientific Research Applications

Applications in Organic Synthesis

- Pharmaceutical Development : The compound is utilized to synthesize various pharmaceutical intermediates and final products. Its ability to form stable carbon-carbon bonds makes it valuable in creating complex drug molecules.

- Material Science : In materials chemistry, it is used to develop new polymers and materials with specific properties through cross-coupling reactions.

- Agricultural Chemicals : The compound can also be employed to synthesize agrochemicals, including herbicides and pesticides, enhancing crop protection strategies.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester in synthesizing novel anticancer agents. By employing this compound in the Suzuki-Miyaura reaction, researchers successfully created a series of compounds that exhibited potent inhibitory activity against cancer cell lines. The structural modifications facilitated by this boronic acid derivative led to enhanced efficacy compared to existing treatments.

Case Study 2: Development of Fluorinated Pharmaceuticals

Another investigation focused on the synthesis of fluorinated pharmaceuticals using this boronic acid ester. The incorporation of fluorine atoms into drug molecules is known to improve their metabolic stability and bioavailability. By utilizing this compound, chemists were able to efficiently introduce fluorine into key pharmacophores, resulting in compounds with promising therapeutic profiles.

Data Table: Comparative Efficacy

| Application Area | Compound Used | Outcome |

|---|---|---|

| Anticancer Agents | This compound | Enhanced potency against cancer cell lines |

| Fluorinated Pharmaceuticals | Various fluorinated drugs synthesized | Improved metabolic stability and bioavailability |

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group also facilitates the formation of stable intermediates, enhancing the efficiency of the reaction .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Solubility Trends

Table 2: Solubility in Organic Solvents*

| Compound Type | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

|---|---|---|---|---|---|

| Pinacol Esters | High | Moderate | High | Moderate | Low |

| Parent Boronic Acids | Moderate | High | High | High | Very Low |

| Azaesters | High | Moderate | Low | Low | Very Low |

*Data derived from solubility studies of phenylboronic acid derivatives .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects: The trifluoromethyl and halogen substituents on the target compound reduce electron density at the boron center, slowing oxidative addition in palladium-catalyzed reactions compared to electron-donating analogues (e.g., amino-substituted esters) .

Research Findings and Implications

- Solubility-Reactant Polarity Correlation : Pinacol esters generally exhibit higher solubility in polar solvents (e.g., chloroform) than parent boronic acids, enabling versatile reaction conditions .

- Substituent-Driven Reactivity : Halogen and trifluoromethyl groups enhance stability but require optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to mitigate slower reaction rates .

Biological Activity

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester that has garnered attention in both organic synthesis and biological research. Its unique chemical structure, featuring multiple fluorine atoms and a chloro group, enhances its reactivity and stability, making it a valuable compound in various applications, including drug development and antimicrobial studies.

- IUPAC Name : 2-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₃H₁₄BClF₄O₂

- Molecular Weight : 324.51 g/mol

- Purity : Typically ≥97%

The biological activity of this compound is primarily linked to its role as a boronic ester in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Additionally, the compound's structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that compounds with boronic acid functionalities exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed moderate to high activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate activity |

| Aspergillus niger | Higher activity |

| Escherichia coli | Lower MIC compared to standard drugs |

| Bacillus cereus | Lower MIC than AN2690 (Tavaborole) |

The presence of electron-withdrawing groups like fluorine enhances the acidity of the boronic acid, which is crucial for its antimicrobial action by facilitating binding to target enzymes such as leucyl-tRNA synthetase (LeuRS) in bacteria and fungi .

Potential Use in Cancer Therapy

The compound is also being investigated for its potential in boron neutron capture therapy (BNCT), a targeted cancer treatment. The mechanism involves the accumulation of boron-containing compounds in tumor cells followed by neutron irradiation, which leads to localized cell destruction.

Case Studies and Research Findings

- Antifungal Activity Study :

-

Synthesis and Reactivity :

- The synthesis of this boronic ester typically involves reacting 3-chloro-2-fluoro-5-(trifluoromethyl)phenylboronic acid with pinacol under controlled conditions. The resulting compound has shown stability and reactivity suitable for further chemical transformations.

- Comparative Analysis :

Q & A

Q. How can isotopic labeling (/) elucidate mechanistic pathways?

- Methodological Answer : -enriched samples enable tracking of boron transfer steps via MS/MS. Isotopic splitting in NMR (80.2 MHz) distinguishes between monomeric vs. trimeric boronate intermediates during transmetallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.